Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Compounds containing furan rings and carboxylate esters, like the one , are frequently studied for their chemical synthesis and characterization. Research in this area often focuses on the synthesis of novel organic ligands that contain furan rings due to their potential in forming chelates with transition metals. For example, Patel (2020) discusses the synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes, highlighting their antimicrobial activity against pathogenic bacteria (Patel, 2020).
Photolysis Studies
Compounds similar to "Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate" have been subjects of photolysis studies to understand their behavior under UV light, which is crucial for applications in photochemistry and material science. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing insights into competing photolytic pathways (Ang & Prager, 1992).
Antimicrobial Activity
The antimicrobial properties of compounds with similar structural features are often explored. For instance, Jafari et al. (2017) synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole derivatives, starting from compounds like ethyl mandelate, which shares functional group characteristics with the compound . Their study demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antioxidant Activity
Research on the antioxidant activity of furan derivatives is also prevalent. Devi et al. (2010) synthesized ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives and investigated their antimicrobial and antioxidant activities, providing insights into the potential therapeutic applications of these compounds (Devi et al., 2010).
Properties
IUPAC Name |
ethyl 5-(3-nitrobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO7/c1-2-34-28(31)24-22-16-23(35-27(30)18-11-8-12-19(15-18)29(32)33)20-13-6-7-14-21(20)26(22)36-25(24)17-9-4-3-5-10-17/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNLYWIYTVAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.